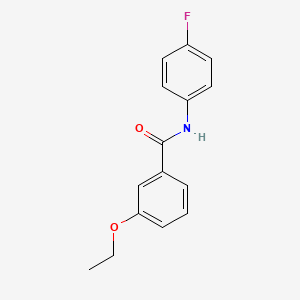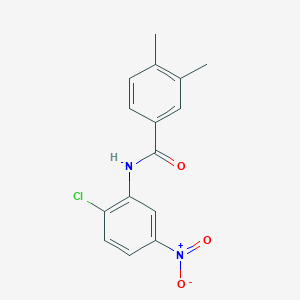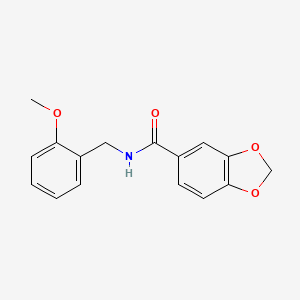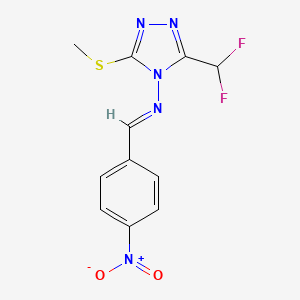![molecular formula C15H13ClN2O2S B5693576 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, also known as CMT-3, is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide involves the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cell signaling pathways. By inhibiting PTPs, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide disrupts the signaling pathways that are crucial for the survival and growth of cancer cells. Additionally, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide prevents the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including PTPs and MMPs, as mentioned above. Additionally, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to induce oxidative stress, which is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of cells to detoxify them. This oxidative stress can lead to DNA damage and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for PTPs and MMPs. This specificity allows for the targeted inhibition of these enzymes, which is crucial for studying their role in cancer progression. Additionally, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have low toxicity in normal cells, which is important for studying its effects on cancer cells without causing harm to healthy cells.
One of the limitations of using 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have low bioavailability, which means that it may not be effective in treating cancer when administered orally.
Direcciones Futuras
There are several future directions for the research of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. One direction is to investigate the potential of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop more effective formulations of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to understand the long-term effects of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide on normal cells and tissues. Finally, the development of more specific inhibitors of PTPs and MMPs could provide new insights into the role of these enzymes in cancer progression.
Conclusion:
In conclusion, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a synthetic compound that has shown great potential in scientific research, particularly in the field of cancer research. Its specificity for PTPs and MMPs, as well as its ability to induce apoptosis and inhibit angiogenesis, make it a promising candidate for cancer therapy. However, further studies are needed to fully understand its mechanism of action and to develop more effective formulations.
Métodos De Síntesis
The synthesis of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline to produce 4-chloro-N-(3-methoxyphenyl)benzamide. This intermediate is then reacted with thiourea to produce 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. The overall synthesis method is shown in Figure 1.
Aplicaciones Científicas De Investigación
4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and spread of cancer cells.
Propiedades
IUPAC Name |
4-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-4-2-3-12(9-13)17-15(21)18-14(19)10-5-7-11(16)8-6-10/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMOVYHGKXMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol](/img/structure/B5693516.png)




![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)


![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)
